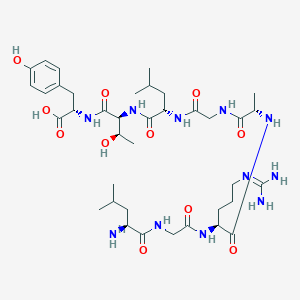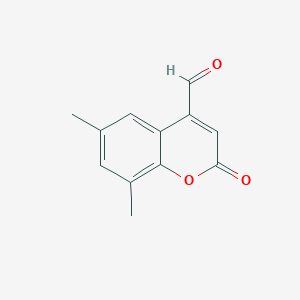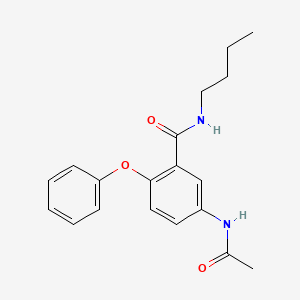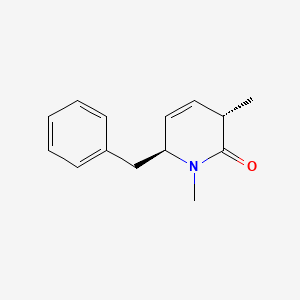![molecular formula C27H39F2N B14239066 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine CAS No. 431071-80-6](/img/structure/B14239066.png)
5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 2,3-difluorooctyl group and a 4-octylphenyl group, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with the appropriate fluorinated and alkylated substituents. Key steps may include:
Formation of the Pyridine Core: This can be achieved through methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Fluorinated Alkyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the 2,3-difluorooctyl group.
Attachment of the Octylphenyl Group: This can be accomplished through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate aryl halides and organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOMe), organolithium reagents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted pyridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluoropyridine: Shares the fluorinated pyridine core but lacks the octylphenyl group.
4-Octylphenylpyridine: Contains the octylphenyl group but lacks the fluorinated alkyl chain.
Fluorinated Pyridines: A broader class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is unique due to its specific combination of fluorinated and alkylated substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
431071-80-6 |
|---|---|
Molekularformel |
C27H39F2N |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine |
InChI |
InChI=1S/C27H39F2N/c1-3-5-7-8-9-11-12-22-14-17-24(18-15-22)27-19-16-23(21-30-27)20-26(29)25(28)13-10-6-4-2/h14-19,21,25-26H,3-13,20H2,1-2H3/t25-,26-/m0/s1 |
InChI-Schlüssel |
DYPNZXZEAICEMX-UIOOFZCWSA-N |
Isomerische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H]([C@H](CCCCC)F)F |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(CCCCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



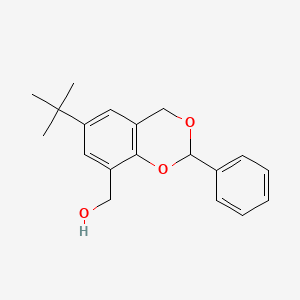
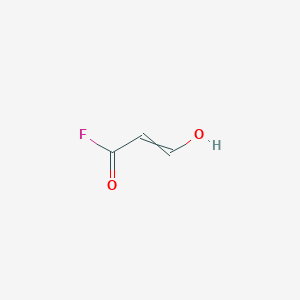
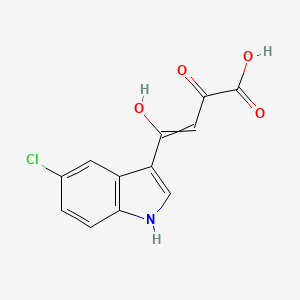
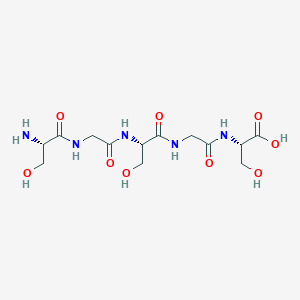
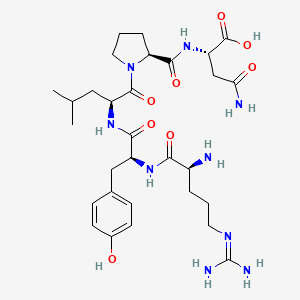

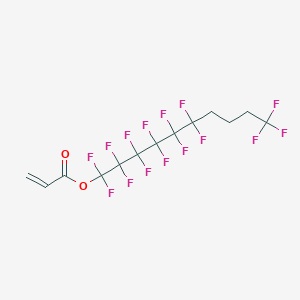
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
